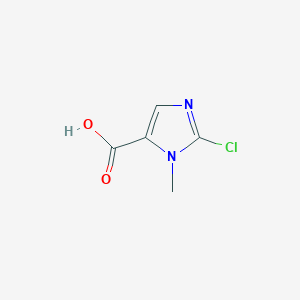
Ácido 2-cloro-1-metil-1H-imidazol-5-carboxílico
Descripción general
Descripción
“2-Chloro-1-methylimidazole” is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole synthesis can start from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The molecular formula of “2-Chloro-1-methylimidazole” is C4H6N2 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
“2-Chloro-1-methylimidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Candidatos a fármacos
El 2-cloro-1-metil-imidazol se utiliza en el desarrollo de candidatos a fármacos . Estos son fármacos potenciales que se encuentran en investigación y pruebas antes de poder considerarse para uso terapéutico .
Ligandos para catalizadores de metales de transición
Este compuesto también se utiliza como ligando para catalizadores de metales de transición . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación .
Materiales funcionales moleculares
El 2-cloro-1-metil-imidazol se utiliza en la creación de otros materiales funcionales moleculares . Estos son materiales que tienen una función particular a nivel molecular o atómico .
Síntesis de imidazoles
Los imidazoles son un motivo estructural heterocíclico importante en moléculas funcionales y se utilizan en una amplia gama de aplicaciones . El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica .
Preparación de ligandos de unión de desajuste cíclico (CMBL) derivados de bis-naftiridina
Este compuesto se utiliza como reactivo en la esterificación quimioselectiva de ácidos carboxílicos . Se utiliza para preparar ligandos de unión de desajuste cíclico (CMBL) derivados de bis-naftiridina que exhiben propiedades de unión a repeticiones de ADN .
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets . For instance, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s worth noting that the storage conditions can impact the stability of the compound .
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in enzymes and influencing their catalytic activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. The binding of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid to these metal ions can either inhibit or enhance the enzyme’s activity, depending on the nature of the interaction .
Cellular Effects
The effects of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can change over time. This compound is generally stable under recommended storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.
Metabolic Pathways
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of organic substances . The metabolic flux and levels of metabolites can be affected by the presence of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can affect its accumulation and activity, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
2-chloro-3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMYIPIZQODQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698509 | |
| Record name | 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869002-61-9 | |
| Record name | 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)
